Sodium dichromate

Description

Properties

IUPAC Name |

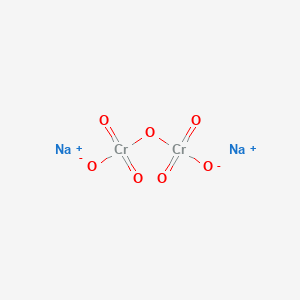

disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Na.7O/q;;2*+1;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEOKOFEPABQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2Cr2O7, Cr2Na2O7 | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021274 | |

| Record name | Sodium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dichromate appears as a red or red-orange crystalline solid. May be strongly irritating to skin, eyes and mucous membranes. Used as a corrosion inhibitor, and in the manufacture of other chemicals., Liquid; Pellets or Large Crystals, Liquid, Red to orange hygroscopic solid; Soluble in water; [ICSC] Dark red aqueous solution; Deliquescent; [CAMEO], RED-TO-ORANGE HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic acid (H2Cr2O7), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

400 °C (decomposes) | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 77.09 wt% at 40 °C; 82.04 wt% at 60 °C; 88.39 wt% at 80 °C, In water, 187 g/100 g water at 25 °C, In water, 70.6 wt% at 0 °C; 73.18 wt% at 20 °C, 513.2 g/L methanol at 19.4 °C, Solubility in water, g/100ml at 20 °C: 236 (very good) | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.35 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.52 g/cu cm at 13 °C, Bulk density: 1 g/cu cm; heat of solution: -33.5 kJ/kg, Density: 2.35 g/cu cm /Sodium chromate dihydrate/, 2.5 g/cm³ | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light-brown to orange-red plates which are strongly hygroscopic, Monoclinic prisms, Red or red-orange crystalline solid, Red hydroscopic crystals | |

CAS No. |

10588-01-9(anhydrous); 7789-12-0(dihydrate), 10588-01-9, 34493-01-1 | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichromic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9G6VY6ZZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

675 °F (USCG, 1999), 356.7 °C, 357 °C | |

| Record name | SODIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DICHROMATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1369 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Process Optimization of Sodium Dichromate

Conventional Production Pathways and Their Modern Refinements

The traditional route for manufacturing sodium dichromate involves a three-step process: the alkaline roasting of chromite ore, subsequent leaching, and the final conversion of sodium chromate (B82759) to this compound through acidification. scribd.com

Alkaline Roasting and Leaching Principles in Chromite Ore Processing

The initial step in producing this compound involves the processing of chromite ore, which primarily contains chromium(III) oxides. wikipedia.org This process, known as alkaline roasting, fuses the ore with a base, most commonly sodium carbonate, in the presence of air at temperatures around 1000 °C. wikipedia.org This high-temperature oxidative roast converts the insoluble chromium(III) oxide into a water-soluble sodium chromate. wikipedia.orgcore.ac.uk

The fundamental chemical reaction for this step is: 2 Cr₂O₃ + 4 Na₂CO₃ + 3 O₂ → 4 Na₂CrO₄ + 4 CO₂ wikipedia.org

Following the roasting, the resulting mass, or clinker, is leached with water or a chromate-containing aqueous solution. core.ac.ukgoogle.com This step solubilizes the sodium chromate, allowing it to be extracted into a hot water solution. wikipedia.org Insoluble components from the ore, such as iron and aluminum compounds, are largely left behind. wikipedia.org The pH of this solution, known as the "yellow liquor," is then adjusted to a range of 7 to 9.5 to precipitate and filter out remaining impurities. google.comepa.gov The resulting sodium monochromate solution typically has a concentration of 300 to 500 g/L of Na₂CrO₄. google.comgoogle.com Modern refinements aim to maximize the chromium extraction yield, with studies showing that roasting with sodium hydroxides at 1000 °C for 2 hours can achieve around a 95% yield. researchgate.net

Table 1: Parameters for Alkaline Roasting of Chromite Ore

| Parameter | Value/Condition | Source |

| Ore Type | Chromite (containing Cr₂O₃) | wikipedia.org |

| Alkali | Sodium Carbonate (Na₂CO₃) | wikipedia.org |

| Temperature | ~1000 °C | wikipedia.org |

| Atmosphere | Oxidizing (Air) | wikipedia.org |

| Leaching Agent | Water or chromate solution | core.ac.ukgoogle.com |

| pH of Mash | 7 - 9.5 | google.com |

| Optimal Yield | ~95% | researchgate.net |

Acidification Processes for Monochromate Conversion to Dichromate (e.g., Sulfuric Acid, Carbon Dioxide)

The conversion of the aqueous sodium chromate (monochromate) solution to this compound is achieved through acidification. wikipedia.org This can be accomplished using either sulfuric acid or carbon dioxide under pressure. google.comgoogle.com

When using sulfuric acid, the reaction proceeds as follows: 2 Na₂CrO₄ + H₂SO₄ → Na₂Cr₂O₇ + Na₂SO₄ + H₂O epa.gov

A significant byproduct of this method is sodium sulfate (B86663), which precipitates out as the solution is concentrated. google.comgoogle.com

Alternatively, acidification using carbon dioxide is performed in an autoclave under pressure. google.com The sodium monochromate solution is first concentrated to 750–1000 g/L and then saturated with carbon dioxide at a pressure of 4 to 15 bar. google.comgoogle.com This process converts approximately 80-90% of the monochromate to dichromate, precipitating sodium bicarbonate. google.com

The reaction for CO₂ acidification is: 2 Na₂CrO₄ + 2 CO₂ + H₂O → Na₂Cr₂O₇ + 2 NaHCO₃ wikipedia.org

To achieve a conversion of up to 100%, a second stage may be employed where the solution is further concentrated and treated again with carbon dioxide, or the remaining conversion can be completed using sulfuric acid or electrolysis. google.comgoogle.com

Table 2: Comparison of Acidification Agents for Monochromate to Dichromate Conversion

| Acidification Agent | Process Conditions | Conversion Rate | Byproducts | Source |

| Sulfuric Acid (H₂SO₄) | Concentration of solution to ~70% by weight Na₂Cr₂O₇·2H₂O | High | Sodium Sulfate (Na₂SO₄) | google.comgoogle.com |

| **Carbon Dioxide (CO₂) ** | 750-1000 g/L Na₂CrO₄ solution, 4-15 bar pressure | 80-90% in the first stage | Sodium Bicarbonate (NaHCO₃) | google.comgoogle.com |

Electrochemical Synthesis of this compound

As a greener alternative to conventional methods, the electrochemical synthesis of this compound from sodium chromate solutions has been developed. researchgate.net This technology avoids the byproducts associated with chemical acidification. researchgate.net

Principles of Electrosynthesis and Advanced Reactor Design

The electrochemical process, also known as electrolytic acidification, utilizes an electrolysis cell typically divided by a cation exchange membrane. google.comgoogle.com The sodium chromate solution is introduced into the anode chamber. google.com When a direct current is applied, hydrogen ions (H⁺) are generated at the anode, and hydroxide (B78521) ions (OH⁻) are formed at the cathode. google.comgoogle.com

At the anode, the monochromate ions are converted into dichromate ions by the newly formed hydrogen ions, with simultaneous evolution of oxygen gas. google.com Reaction at the Anode: 2 CrO₄²⁻ + 2 H⁺ → Cr₂O₇²⁻ + H₂O

Meanwhile, sodium ions (Na⁺) migrate from the anode chamber, across the cation exchange membrane, and into the cathode chamber. google.comgoogle.com In the cathode chamber, these sodium ions combine with hydroxide ions to form a sodium hydroxide solution, with the evolution of hydrogen gas. google.comgoogle.com Reaction at the Cathode: 2 H₂O + 2 e⁻ → H₂ + 2 OH⁻

Advanced electrochemical reactor designs are crucial for optimizing this process. digitellinc.com These reactors are engineered to provide a controlled and reproducible environment. electroreact.com Key design features include fixed electrode spacing (e.g., 6mm) to ensure a consistent gap, defined geometry for a constant electrode surface area at a given volume, and provisions for operating under an inert atmosphere with sampling capabilities. electroreact.comnih.gov Advanced manufacturing techniques are being explored to rapidly prototype and create novel reactor designs with optimized fluid dynamics, which can reduce production time and cost while improving performance. digitellinc.com

Research on Anode and Ion Exchange Membrane Materials for Enhanced Efficiency

The efficiency of the electrochemical synthesis is heavily dependent on the materials used for the anode and the ion exchange membrane. researchgate.net

Anode Materials: Research has focused on developing stable and efficient anode materials. Multiple-unit metal oxide combination anodes are utilized in modern electrosynthesis reactors. researchgate.net These anodes, often composed of metals like platinum (Pt) or iridium (Ir), exhibit stable electrochemical behavior and are effective for the oxygen evolution reaction that accompanies the conversion of chromate to dichromate. google.com Chromium pyrophosphate (Cr₂P₂O₇) coated with carbon has also been investigated as a novel anode material. mdpi.com

Ion Exchange Membranes: The membrane separates the anode and cathode compartments and must selectively allow the transport of cations (Na⁺) while preventing the passage of anions (CrO₄²⁻ and Cr₂O₇²⁻). google.comwikipedia.org Perfluorinated sulfonic acid and perfluorocarboxylic acid composite cation exchange membranes are commonly used. researchgate.netgoogle.com These homogeneous membranes have a thinner composition and lower resistance compared to heterogeneous ones, making them less susceptible to fouling. wikipedia.org The selectivity of these membranes is governed by the Gibbs-Donnan equilibrium, which is influenced by the hydration energy and ionic radius of the ions. wikipedia.orgmit.edu

Optimization of Electrochemical Parameters and Kinetic Studies of Conversion

To maximize the efficiency of this compound production, several electrochemical parameters must be optimized. eudl.eu Kinetic studies provide insight into the reaction mechanism and help establish the ideal operating conditions. researchgate.net

Key Electrochemical Parameters:

Current Density: Controlled between 2-4 kA/m². google.com

Electrolysis Temperature: Typically maintained between 70-90 °C. google.com

Concentration: The anolyte is a mixed feed of industrial sodium chromate (20-40%) and this compound (23-50%) solutions. google.com

Pressure: A pressure differential is maintained between the cathode and anode chambers (e.g., 200-500 mmH₂O). google.com

Kinetic studies have shown that the electrochemical synthesis of this compound from sodium chromate exhibits complex zero-order reaction kinetics. researchgate.netresearchgate.net This means the reaction rate is independent of the concentration of the reactants under certain conditions, though the rate constant itself may depend on the initial sodium chromate concentration. researchgate.net The apparent activation energy for this electrochemical process is noted to be lower than that of ordinary chemical reactions, indicating significant potential for development. researchgate.netresearchgate.net

Table 3: Optimized Parameters for Electrochemical Synthesis of this compound

| Parameter | Optimal Range/Value | Source |

| Current Density | 2-4 kA/m² | google.com |

| Temperature | 70-90 °C | google.com |

| Anode Feed Temperature | 50-85 °C | google.com |

| Cathode Feed Temperature | 55-90 °C | google.com |

| Anolyte Composition | 20-40% Na₂CrO₄ & 23-50% Na₂Cr₂O₇ | google.com |

| Catholyte Composition | 27-30% NaOH solution | google.com |

| Reaction Kinetics | Zero-order | researchgate.netresearchgate.net |

Development of Closed-Loop Processes and By-Product Utilization for Sustainable Production

The traditional industrial production of this compound begins with the alkaline oxidative roasting of chromium ores. google.comcargohandbook.com Chromite ore is crushed and heated with sodium carbonate at high temperatures in the presence of air, which converts the chromium into soluble sodium chromate. cargohandbook.comvedantu.com This is followed by a leaching step with hot water to extract the sodium chromate. google.comvedantu.com The subsequent conversion of sodium chromate to this compound is typically achieved by acidification. vedantu.com

This acidification step, often carried out with sulfuric acid or carbon dioxide under pressure, is a critical stage where by-products are formed. google.comindexcopernicus.com When sulfuric acid is used, a significant by-product is sodium sulfate. google.com The generation of such by-products and the management of waste streams have prompted research into more sustainable, closed-loop processes.

A closed-loop process aims to minimize waste by recycling and reusing materials within the production cycle. In this compound manufacturing, one such approach involves the integration of its production with that of chromic acid. The mother liquor from chromic acid filtration can be repurposed for the acidification of the initial chromite ore residue, thereby reducing the need for fresh acid and closing a loop within the broader chromium chemical production chain. google.com

The utilization of by-products is another cornerstone of sustainable production. Sodium sulfate, which precipitates during the concentration of the this compound solution, can be separated and recovered. google.com This is often achieved by cooling the solution to below 0°C, which significantly reduces the solubility of sodium sulfate, allowing for its removal by filtration. google.com

Advanced separation technologies are also being employed to recover valuable products from waste streams. A notable example is the use of an integrated system of nanofiltration membranes and freezing crystallization to recycle this compound from the crystallization mother liquor in sodium chlorate (B79027) production. academicjournals.org This method not only recovers this compound for reuse in the electrolytic system but also removes sulfate radicals, preventing the formation of chromium-containing sludge. academicjournals.org Research has demonstrated that this process can reduce the this compound concentration in the permeate to less than 0.05 g/L, allowing the treated water to be recycled back to the brine refining stage. academicjournals.org

| Technology | Application | Key Finding/Result | Reference |

| Cooling & Filtration | Removal of Sodium Sulfate by-product | Cooling concentrated this compound solutions to below 0°C effectively precipitates sodium sulfate, which can be removed via filtration. | google.com |

| Process Integration | Use of Chromic Acid Mother Liquor | Mother liquor from chromic acid filtration can be used for residue acidification in the primary this compound process. | google.com |

| Nanofiltration & Freezing Crystallization | Recovery from Sodium Chlorate Mother Liquor | Recovers this compound and removes sulfates, with permeate containing <0.05 g/L Na₂Cr₂O₇, allowing for water recycling. | academicjournals.org |

Novel Approaches in Production Process Optimization

Optimizing the complex, multi-step synthesis of this compound requires precise control over numerous variables, including temperature, pressure, concentration, and flow rates. researchgate.net Novel computational approaches are emerging as powerful tools to enhance efficiency and yield in such chemical processes.

Quantum Machine Learning (QML) represents a paradigm shift in tackling complex optimization problems in chemical synthesis that are often intractable for classical computers. researchgate.netacs.org QML combines the principles of quantum computing with machine learning techniques to model and predict the behavior of complex chemical systems with high accuracy. researchgate.net While specific applications of QML to this compound synthesis are still in nascent stages of research, the potential impact is significant based on its demonstrated success in other areas of chemical production. acs.org

The production of this compound involves nonlinear dynamics where small changes in input variables can lead to disproportionate changes in the output. researchgate.net QML algorithms are particularly adept at modeling such complex, nonlinear relationships. researchgate.net They can analyze vast datasets from the synthesis process to identify optimal reaction conditions—such as temperature profiles for the roasting phase or acid concentration for the conversion of chromate to dichromate—that maximize yield and minimize energy consumption. researchgate.netnih.gov

One of the key strengths of QML is its ability to simulate quantum mechanical systems, providing more accurate models for chemical reactions than classical methods. researchgate.netnih.gov This could lead to the discovery of novel catalysts or more efficient reaction pathways for the oxidation of chromite ore. By predicting reaction intermediates and transition states, QML can offer insights into the underlying mechanisms of the synthesis, enabling chemists to bypass cumbersome trial-and-error experiments. researchgate.net

Hybrid quantum-classical approaches are currently the most practical implementation of QML. nih.gov In this model, a quantum computer is used to solve the most computationally intensive parts of a problem, such as simulating the electronic structure of reactants, while classical computers are used for other tasks like parameter optimization. acs.orgnih.gov For this compound synthesis, a hybrid QML model could optimize the entire process chain, from the initial ore roasting to the final crystallization, leading to significant improvements in efficiency and sustainability.

| QML Application Area | Potential Impact on this compound Synthesis | General Principle | Reference |

| Process Control & Optimization | Fine-tuning of temperature, pressure, and concentration for roasting and acidification stages to maximize yield. | Modeling and solving nonlinear dynamics in chemical processes that are computationally expensive for classical methods. | researchgate.net |

| Reaction Pathway Prediction | Discovery of more efficient catalysts or alternative reaction pathways with lower energy requirements. | Predicting reaction outcomes, intermediates, and transition states by simulating quantum mechanical systems. | researchgate.net |

| High-Throughput Screening | Accelerating the identification of optimal process parameters from a vast number of possibilities. | Using machine learning to rapidly analyze large datasets and identify patterns that lead to desired outcomes. | acs.orgresearchgate.net |

Mechanistic Investigations of Sodium Dichromate in Oxidation Reactions

Fundamental Principles of Dichromate-Mediated Oxidation

The oxidizing power of sodium dichromate is harnessed in acidic conditions, where the dichromate ion (Cr₂O₇²⁻) is converted into more potent oxidizing species. The nature of these species and the electron transfer processes are central to its function.

In aqueous solutions, the dichromate ion exists in a pH-dependent equilibrium with the chromate (B82759) ion (CrO₄²⁻). As the solution is acidified, the equilibrium shifts towards the formation of the dichromate ion. byjus.comyoutube.com Upon further acidification, typically with a strong acid like sulfuric acid (H₂SO₄), the dichromate ion is protonated to form chromic acid (H₂CrO₄) or its protonated forms, which are considered the primary active oxidizing species in many reactions. stackexchange.comtruman.edu

The key equilibria in acidic solution are: 2CrO₄²⁻ + 2H⁺ ⇌ Cr₂O₇²⁻ + H₂O Cr₂O₇²⁻ + H₂O ⇌ 2HCrO₄⁻ HCrO₄⁻ + H⁺ ⇌ H₂CrO₄

In the presence of concentrated sulfuric acid, which also acts as a dehydrating agent, chromic acid can be converted to chromium trioxide (CrO₃). stackexchange.comsciencemadness.org This formation is a dehydration reaction, not a redox process, as the chromium atom remains in the +6 oxidation state. stackexchange.com The activated chromium trioxide (HCrO₃⁺), formed by protonation, serves as a powerful electrophile in oxidation mechanisms. saskoer.ca The specific active species can vary depending on the reaction conditions, including the concentration of the acid and the solvent system employed. researchgate.net

The fundamental redox transformation for dichromate in acidic media involves the reduction of chromium from the +6 oxidation state to the more stable +3 oxidation state. youtube.com This process requires the uptake of six electrons per dichromate ion, as shown in the following electron-half-equation:

Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O pharmacyinfoline.comchemteam.infock12.org

Organic Synthesis Applications and Reaction Mechanisms

This compound is a versatile reagent for the oxidation of various functional groups, most notably alcohols and activated C-H bonds. The specific products depend on the substrate structure and the reaction conditions.

This compound, in an acidic medium, is a classic reagent for the oxidation of alcohols. libretexts.orglibretexts.org

Secondary Alcohols: Secondary alcohols are cleanly oxidized to the corresponding ketones. chemguide.co.ukbyjus.comwikipedia.org The reaction generally stops at the ketone stage, as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com

Primary Alcohols: Primary alcohols can be oxidized first to aldehydes and subsequently to carboxylic acids. libretexts.orgbyjus.com The ability to control the outcome is a key aspect of synthetic utility. To obtain the aldehyde, it can be distilled from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.uk Using an excess of the oxidizing agent and allowing the reaction to proceed to completion will yield the carboxylic acid. truman.edulibretexts.org

Tertiary Alcohols: Tertiary alcohols are resistant to oxidation under these conditions because they lack a hydrogen atom on the carbinol carbon, which is necessary for the elimination step in the mechanism. chemguide.co.uklibretexts.orgstudymind.co.uk

The generally accepted mechanism for alcohol oxidation proceeds through the formation of a chromate ester intermediate. truman.edulibretexts.org The alcohol's oxygen atom attacks the electrophilic chromium atom, and after proton transfers, a chromate ester is formed. libretexts.org The rate-determining step is typically the subsequent E2-type elimination, where a base (such as water) removes the proton from the carbon bearing the oxygen, leading to the formation of a carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). libretexts.org

This compound is particularly effective at oxidizing C-H bonds that are in the benzylic or allylic position due to the resonance stabilization of the reaction intermediates. wikipedia.org This selectivity allows for the conversion of alkylarenes and alkenes into valuable carbonyl compounds.

Benzylic Oxidation: An alkyl group attached to a benzene (B151609) ring can be oxidized to a carboxylic acid, provided it has at least one benzylic hydrogen. For example, this compound can oxidize 2,4,6-trinitrotoluene (B92697) to 2,4,6-trinitrobenzoic acid. wikipedia.org Similarly, 2,3-dimethylnaphthalene (B165509) is oxidized to 2,3-naphthalenedicarboxylic acid. wikipedia.org If the benzylic position is secondary, a ketone is formed. This transformation is a fundamental reaction in organic synthesis. khanacademy.org

Allylic Oxidation: C-H bonds adjacent to a carbon-carbon double bond are also susceptible to oxidation by this compound. wikipedia.org This reaction provides a route to α,β-unsaturated ketones, which are important synthetic intermediates. For instance, early industrial syntheses have utilized this compound for the allylic oxidation of olefin intermediates to produce enones. scientificupdate.com The oxidation of allylic alcohols to the corresponding aldehydes or ketones is also a highly efficient process. organic-chemistry.orgresearchgate.net

Kinetic studies provide deep insight into the mechanisms of dichromate oxidations. The oxidation of benzyl (B1604629) alcohol and benzaldehyde (B42025) has been a subject of detailed investigation.

Benzyl Alcohol Oxidation: The kinetics of the oxidation of benzyl alcohol by acidified dichromate typically show a first-order dependence on the concentration of both the alcohol (substrate) and the dichromate (oxidant). orientjchem.orgresearchgate.net The reaction is acid-catalyzed, often exhibiting a fractional order with respect to the acid concentration, which suggests the involvement of a protonated Cr(VI) species in a pre-equilibrium step. orientjchem.orgresearchgate.net Studies on substituted benzyl alcohols reveal that electron-releasing substituents on the aromatic ring accelerate the reaction rate, while electron-withdrawing groups retard it. orientjchem.orgresearchgate.net This is consistent with the development of an electron-deficient center in the transition state of the rate-determining step. The absence of induced polymerization of monomers like acrylonitrile (B1666552) indicates that the reaction proceeds via an ionic mechanism, without the formation of free radical intermediates. orientjchem.orgresearchgate.net

Benzaldehyde Oxidation: The oxidation of benzaldehyde to benzoic acid has also been studied kinetically. Research using aqueous this compound found that aldehydes are generally more resistant to oxidation than the corresponding alcohols. cdnsciencepub.com This is attributed to a mechanism that involves hydration of the aldehyde prior to the oxidation step, with the hydration equilibrium being unfavorable under the reaction conditions. cdnsciencepub.com This leads to a more negative entropy of activation for aldehyde oxidation compared to alcohol oxidation. cdnsciencepub.com Other kinetic investigations, sometimes using related Cr(VI) reagents like quinolinium dichromate, confirm that the reaction is first order with respect to the aldehyde, the oxidant, and the acid catalyst. researchgate.net The product is identified as the corresponding carboxylic acid. researchgate.netasianpubs.org

Table of Mentioned Chemical Compounds

Influence of Reaction Conditions (pH, Temperature, Solvents) on Oxidation Outcomes

The efficacy, selectivity, and rate of oxidation reactions utilizing this compound are profoundly dependent on the specific reaction conditions employed. Key parameters such as pH, temperature, and the choice of solvent play a critical role in dictating the reaction pathway and the final product distribution.

Influence of pH

The pH of the reaction medium is a dominant factor controlling the oxidizing power of hexavalent chromium solutions. In aqueous media, the dichromate ion (Cr₂O₇²⁻) exists in a pH-dependent equilibrium with the chromate ion (CrO₄²⁻).

Cr₂O₇²⁻ (orange) + H₂O ⇌ 2CrO₄²⁻ (yellow) + 2H⁺

Under acidic conditions (low pH), the equilibrium shifts to the left, favoring the formation of the orange-colored dichromate ion. quora.comshaalaa.com The dichromate ion, often in the form of chromic acid (H₂Cr₂O₇) in strong acid, is a powerful oxidizing agent necessary for the oxidation of substrates like alcohols and aldehydes. quora.comlibretexts.org The standard electrode potential for the reduction of dichromate to Cr³⁺ is +1.33 V, a reaction that requires a high concentration of H⁺ ions. quora.com

Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O

Conversely, increasing the pH by adding a base shifts the equilibrium to the right, favoring the yellow chromate ion, which is a significantly weaker oxidant. quora.comshaalaa.combrainly.in Therefore, most oxidation reactions involving dichromate are performed in acidic solutions, typically using sulfuric acid or acetic acid, to ensure the presence of the potent dichromate oxidizing species. libretexts.orgvarsitytutors.com

Influence of Temperature

Temperature is a crucial parameter for controlling the rate and selectivity of dichromate oxidations. While some traditional oxidation methods required high temperatures, this often led to overoxidation and reduced yields. nih.gov Modern procedures often utilize controlled temperatures to achieve specific outcomes. For instance, in the oxidation of primary alcohols, careful temperature management is essential. The initial oxidation yields an aldehyde, which can be further oxidized to a carboxylic acid upon extended reaction time or at higher temperatures. libretexts.org

Research has shown that conducting oxidations at lower temperatures can enhance selectivity. In the catalytic oxidation of certain unsaturated alcohols, reactions performed at 0°C and gradually warmed to 15°C resulted in higher selectivity compared to reactions at higher temperatures. researchgate.net The kinetic studies of oxidation reactions also heavily rely on varying the temperature to determine activation parameters, providing insight into the reaction mechanism. jocpr.comijirset.com

Influence of Solvents

The choice of solvent significantly impacts the solubility of this compound and the course of the oxidation. This compound's high solubility in water and polar solvents like acetic acid is a key advantage over its potassium counterpart. wikipedia.org

Oxidations are often carried out in various media:

Aqueous Acid: The most common medium, where water acts as a solvent and the acid (e.g., H₂SO₄) provides the necessary H⁺ ions. libretexts.org

Mixed Solvents: To accommodate water-insoluble organic substrates, co-solvents are used. A mixture of water and acetonitrile (B52724) has been successfully employed in catalytic oxidations. researchgate.net Dimethyl sulfoxide (B87167) (DMSO) can also be used as a solvent; in some cases, it acts solely as a medium without participating in the reaction. researchgate.net

Solvent-Free Conditions: To develop more environmentally benign methods, solvent-free, or solid-phase, reactions have been explored. These heterogeneous reactions can offer higher selectivity, milder conditions, and simpler product work-up. nih.govresearchgate.net For example, the selective oxidation of primary alcohols to aldehydes has been achieved by shaking the alcohol with this compound at room temperature under solvent-free conditions. researchgate.net

The following table summarizes the influence of various reaction conditions on the oxidation of alcohols with dichromate.

| Substrate | Oxidizing System | Conditions | Primary Product | Yield/Selectivity | Citation |

| Primary Alcohol (e.g., Ethanol) | Na₂Cr₂O₇ / H₂SO₄ | Excess alcohol, distill immediately | Aldehyde (Ethanal) | Selective for aldehyde | libretexts.org |

| Primary Alcohol (e.g., Ethanol) | Na₂Cr₂O₇ / H₂SO₄ | Excess oxidant, heat under reflux | Carboxylic Acid (Ethanoic Acid) | Further oxidation to acid | libretexts.org |

| Secondary Alcohol (e.g., Menthol) | Na₂Cr₂O₇ / H⁺ | Standard conditions | Ketone (Menthone) | High yield | wikipedia.org |

| Benzhydrol | K₂Cr₂O₇ / AlCl₃ | Solvent-free, room temperature | Benzophenone | 98% | nih.gov |

| 1-Octyn-3-ol | Na₂Cr₂O₇ (cat.) / NaIO₄ | Water-MeCN solvent, 0-15 °C | 1-Octyn-3-one | 89% | researchgate.net |

Advanced Oxidation Processes Involving Dichromate Systems

Role in Catalytic Oxidation Reactions and Systems

While this compound is a powerful stoichiometric oxidant, its application generates significant chromium waste, which is toxic. researchgate.net To circumvent this, catalytic systems have been developed where this compound is used in small, recyclable amounts in conjunction with a terminal (stoichiometric) oxidant. This approach is more economical and environmentally friendly.

In these systems, this compound (Cr(VI)) oxidizes the organic substrate and is reduced to a lower oxidation state, typically Cr(III). A co-oxidant then reoxidizes the Cr(III) species back to Cr(VI), allowing the catalytic cycle to continue. A prominent example is the oxidation of primary and secondary alcohols using sodium periodate (B1199274) (NaIO₄) as the terminal oxidant and a catalytic quantity (e.g., 1 mol%) of this compound. researchgate.net This method, conducted under slightly acidic conditions, effectively converts alcohols to ketones or carboxylic acids. researchgate.net The catalytic cycle ensures that the chromium is continuously regenerated and available for further oxidation of the substrate.

The efficiency of these catalytic systems can be influenced by various factors. For instance, the reoxidation of the Cr(III) species can sometimes be slow or incomplete, leading to the formation of poorly soluble green Cr(III) compounds that hinder the catalytic turnover. researchgate.net

Furthermore, the reactivity and selectivity of dichromate-based oxidations can be enhanced through the use of co-catalysts or different reaction systems:

Lewis Acids: In solvent-free conditions, Lewis acids like aluminum chloride (AlCl₃) have been shown to be effective catalysts for oxidations with potassium dichromate, allowing reactions to proceed efficiently at room temperature. nih.gov

Phase-Transfer Catalysis: To overcome the immiscibility of aqueous dichromate solutions and organic substrates, phase-transfer agents can be employed. This technique facilitates the transfer of the dichromate ion into the organic phase, leading to rapid and selective oxidations of alcohols and hydrocarbons. rsc.org

These advanced catalytic approaches represent a significant improvement over traditional stoichiometric oxidations, offering milder reaction conditions, improved selectivity, and a reduced environmental footprint. nih.gov

The table below presents examples of catalytic oxidation systems involving dichromate.

| Substrate | Catalytic System | Conditions | Product | Yield | Citation |

| 1-Octyn-3-ol | 1 mol% Na₂Cr₂O₇·2H₂O, 1.1 eq. NaIO₄ | HNO₃, MeCN/H₂O, 0-15 °C | 1-Octyn-3-one | 89% | researchgate.net |

| 3-Hexyn-2-ol | 1 mol% Na₂Cr₂O₇·2H₂O, 1.1 eq. NaIO₄ | HNO₃, MeCN/H₂O, 0-15 °C | 3-Hexyn-2-one | 82% | researchgate.net |

| Cinnamyl alcohol | 1 mol% Na₂Cr₂O₇·2H₂O, 1.1 eq. NaIO₄ | HNO₃, MeCN/H₂O, 0-15 °C | Cinnamic acid | 88% | researchgate.net |

| Benzhydrol | K₂Cr₂O₇, AlCl₃ (1:2 ratio) | Solvent-free, 10 min, rt | Benzophenone | 98% | nih.gov |

| Benzyl alcohol | K₂Cr₂O₇, AlCl₃ (1:2 ratio) | Solvent-free, 10 min, rt | Benzaldehyde | 95% | nih.gov |

Sodium Dichromate in Advanced Materials Science and Engineering

Precursor in Catalyst Development

Sodium dichromate serves as a crucial precursor in the creation of various chromium-based catalysts utilized across numerous industrial applications. Its properties allow for the synthesis of catalysts that improve reaction efficiencies and facilitate key chemical transformations. alliancechemical.com

The synthesis of chromium-based catalysts often begins with this compound as the source of chromium. google.comgoogle.com A primary method for creating supported catalysts, such as the widely used Phillips catalyst for polyethylene (B3416737) production, involves impregnating a high-surface-area support material like silica (B1680970) gel with a chromium-containing solution. wikipedia.orgresearchgate.netgoogle.com This is followed by a high-temperature calcination process in the presence of oxygen, which activates the catalyst by oxidizing the chromium, often to the Cr(VI) state, and anchoring it to the support surface. wikipedia.orgresearchgate.net Even when a trivalent chromium salt is used, oxidation to Cr(VI) typically occurs during calcination. researchgate.net The chromium species, which can exist in various oxidation states (Cr⁶⁺, Cr⁵⁺, Cr³⁺, and Cr²⁺), are then ready to perform their catalytic function. researchgate.netalfachemic.com

The specific preparation conditions, including the choice of precursor, support material, and calcination temperature, significantly influence the distribution of chromium species and the final properties of the catalyst. researchgate.net For instance, the Phillips catalyst is prepared by impregnating silica with a chromium compound like chromium trioxide (which can be derived from this compound) and then calcining it in air. wikipedia.orgresearchgate.netyoutube.com

Characterization of these catalysts is essential to understand their structure and function. A variety of analytical and spectroscopic techniques are employed for this purpose. researchgate.net Key methods include:

X-ray Diffraction (XRD): Used to determine the bulk structure and identify crystalline phases, such as α-Cr₂O₃, within the catalyst. researchgate.netresearchgate.nethidenanalytical.com

Electron Microscopy (e.g., TEM): Provides information on the morphology and size of the catalyst particles. researchgate.nethidenanalytical.com

Spectroscopic Techniques (e.g., FT-IR, UV-vis, DRS): Techniques like Fourier-transform infrared spectroscopy (FT-IR), Diffuse Reflectance UV-vis spectroscopy (DRUV-vis), and Temperature-Programmed Reduction (TPR) are used to identify the different chromium species (Cr⁶⁺, Cr³⁺, Cr²⁺) and their coordination environment on the support surface. researchgate.netresearchgate.netmdpi.comrsc.org

Chemisorption: Pulse chemisorption techniques using probe molecules like oxygen (O₂) and carbon monoxide (CO) can quantify the number of active Cr³⁺ and Cr²⁺ sites, respectively. researchgate.nethidenanalytical.com

Table 1: Summary of Synthesis and Characterization of Chromium-Based Catalysts

| Aspect | Description | Techniques/Methods | References |

|---|---|---|---|

| Precursor | This compound is a common starting material, often converted to other chromium compounds like chromium trioxide for use in synthesis. | Chemical Conversion | , youtube.com |

| Synthesis Method | Impregnation of a support (e.g., silica, alumina) with a chromium solution, followed by high-temperature calcination and activation. | Wet Impregnation, Calcination, Reduction | wikipedia.org, researchgate.net, google.com |

| Key Catalyst Example | Phillips Catalyst: Chromium oxide supported on silica gel, used for polyethylene production. | Impregnation, Calcination | wikipedia.org, researchgate.net, illinois.edu |

| Structural Characterization | Determination of the physical and crystalline structure of the catalyst. | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM) | researchgate.net, hidenanalytical.com |

| Species Identification | Identification and quantification of different chromium oxidation states (Cr⁶⁺, Cr³⁺, etc.) which act as the active sites. | FT-IR, UV-vis, TPR, X-ray Absorption Spectroscopy (XAS), Chemisorption | researchgate.net, mdpi.com, hidenanalytical.com |

Chromium-based catalysts, often derived from this compound, are valued for their low cost and high performance in a wide array of organic and industrial chemical reactions. alfachemic.com Their versatility stems from chromium's ability to exist in multiple oxidation states, which allows for the tailoring of catalysts for specific transformations. rsc.org

Key industrial applications include:

Polymerization Reactions: The most significant application is in the production of polyolefins. alfachemic.com The Phillips catalyst, for example, is responsible for producing about half of the world's high-density polyethylene (HDPE). wikipedia.orgyoutube.com These catalysts are known for producing polymers with a wide molecular weight distribution and excellent processing properties. alfachemic.com

Dehydrogenation Reactions: Chromium catalysts are effective in various hydrocarbon dehydrogenation processes. alfachemic.com The addition of promoters can further enhance their catalytic performance. alfachemic.com

Synthesis Gas Production: Certain chromium-based catalyst systems, such as those comprising nickel-chromium or cobalt-chromium compounds, show high activity and selectivity in converting hydrocarbons into synthesis gas (a mixture of carbon monoxide and hydrogen). epa.gov

Other Organic Syntheses: These catalysts are employed in numerous other organic transformations, including coupling reactions for producing chemicals like hydrogen cyanide, fluorination reactions, and the formation of polycarbonates from epoxides and carbon dioxide. alfachemic.comrsc.org

Table 2: Industrial Applications of Chromium-Based Catalysts

| Application Area | Specific Transformation | Catalyst Type/Role | References |

|---|---|---|---|

| Polymer Production | Ethylene polymerization to produce High-Density Polyethylene (HDPE). | Phillips Catalyst (Chromium oxide on silica) | wikipedia.org, youtube.com, alfachemic.com |

| Chemical Synthesis | Dehydrogenation of hydrocarbons. | Supported chromium oxide catalysts. | alfachemic.com |

| Production of Hydrogen Cyanide (HCN). | Supported chromium catalyst in coupling reactions. | alfachemic.com | |

| Production of 1,2-Propanediol. | Chromium catalyst used as a cocatalyst. | alfachemic.com | |

| Synthesis of polycarbonates and cyclic carbonates. | Chromium catalysts for epoxide ring-opening with CO₂. | rsc.org | |

| Petrochemicals | Conversion of hydrocarbons to synthesis gas (CO + H₂). | Nickel-chromium and cobalt-chromium containing catalysts. | epa.gov |

| Fluorination reactions (e.g., hydrofluorocarbon production). | Chromium oxide is the main catalyst for gas-phase synthesis. | alfachemic.com |

Application in Surface Engineering and Material Preservation

This compound is a fundamental component in surface treatment technologies, prized for its ability to form protective layers that prevent corrosion on various metals. vaisala.com It has also seen historical use in preserving materials like wood. ceramic-glazes.com

Chromate (B82759) conversion coatings are chemically formed protective films used to passivate metals such as aluminum, zinc, cadmium, and steel. wikipedia.orgnist.gov this compound is a key ingredient in the aqueous solutions, or baths, used to apply these coatings. wikipedia.orgnist.gov The process typically involves immersing the metal part in the chemical bath for a short period. wikipedia.org This causes a reaction between the solution and the metal surface, resulting in the formation of a thin, gelatinous, and non-porous film. google.com

This film provides excellent corrosion resistance and serves as an effective primer that improves the adhesion of subsequent paints and adhesives. wikipedia.org The coatings are widely used on galvanized parts, screws, hardware, and critically, on aluminum alloys in the aerospace industry to meet military specifications for corrosion protection. wikipedia.orgalliancechemical.com The composition of the chromating bath can be adjusted depending on the metal being treated and the desired outcome, but it typically contains hexavalent chromium compounds like this compound, along with various acids and activators. wikipedia.orggoogle.com For example, the Cronak process for zinc involves a solution of this compound and sulfuric acid. wikipedia.org

Table 3: Example Compositions of Chromate Conversion Coating Baths

| Target Metal | Coating Type | Key Components in Aqueous Solution | Reference |

|---|---|---|---|

| Zinc, Cadmium | Yellow/Iridescent | This compound, Sulfamic Acid, Boric Acid, Sodium Silicofluoride, Nitric Acid | google.com |

| Zinc, Cadmium | Cronak Process | This compound (Na₂Cr₂O₇ · 2H₂O), Concentrated Sulfuric Acid | wikipedia.org |

| Aluminum | Protective Coating | Hexavalent Chromium Ions (from Chromic Acid or Dichromates), Fluoride (B91410) Ions, Arsenic | google.com |

| Aluminum | Chemical Film | Chromic Acid, Barium Nitrate (B79036), Sodium Silicofluoride, Ferricyanide | wikipedia.org |

The protective nature of chromate conversion coatings stems from a complex electrochemical process at the metal's surface. nmfrc.org When a metal like aluminum is exposed to the chromate solution, an initial chemical attack occurs. nist.gov Activators, such as fluoride ions, help dissolve the natural oxide layer on the metal, allowing the chromating reactions to begin. nist.govgoogle.com

The core mechanism involves a redox reaction. The metal surface is oxidized, and in the process, hexavalent chromium (Cr⁶⁺) from the dichromate is reduced to trivalent chromium (Cr³⁺). nmfrc.orgastfinishing.com This newly formed trivalent chromium precipitates as an insoluble, hydrated chromium hydroxide (B78521) or oxide, forming a gel-like film that adheres to the surface. nist.govnmfrc.orggoogle.com

A critical feature of these coatings is the inclusion of both trivalent and hexavalent chromium in the final film. nist.govnmfrc.org The insoluble trivalent chromium forms the structural "backbone" of the protective layer. google.comdtic.mil The residual, soluble hexavalent chromium stored within this matrix provides a remarkable "self-healing" capability. nist.govgoogle.compcimag.comccsenet.org If the coating is scratched or damaged, the stored Cr⁶⁺ ions can migrate to the exposed area, where they are reduced, re-passivating the surface and stifling the corrosion process. google.comdtic.mil This ability to inhibit both the anodic and cathodic reactions of corrosion makes chromate treatments exceptionally effective. google.com

Historically, this compound was a key ingredient in the formulation of wood preservatives, most notably Chromated Copper Arsenate (CCA). ceramic-glazes.comalliancechemical.comwikipedia.org These preservatives were used to pressure-impregnate lumber intended for outdoor use to protect it from microbial decay and insect attack. wikipedia.org In CCA formulations, the chromium, sourced from compounds like this compound or chromium trioxide, acts as a fixative. wikipedia.org It helps to bind the copper (the primary fungicide) and arsenic (the primary insecticide) compounds to the wood structure, preventing them from leaching out into the environment. wikipedia.org

While highly effective, the use of CCA-treated wood in residential applications has been significantly restricted due to health and environmental concerns related to arsenic and chromium. ceramic-glazes.comwikipedia.org However, it continues to be used in certain industrial and specialized applications. alliancechemical.comwikipedia.org this compound is also cheaper than alternatives like potassium dichromate, making it an economically favorable choice in these formulations. google.com Furthermore, it could be used directly from a solution, saving a manufacturing step from its production from chrome ore. google.com

Role in Pigment and Dye Chemistry as a Precursor

This compound (Na₂Cr₂O₇) is a pivotal precursor in the synthesis of a wide array of inorganic pigments and is integral to various processes within dye chemistry. wikipedia.orgnippon-chem.co.jp Its utility stems from its properties as a strong oxidizing agent and as a readily available source of hexavalent chromium, which is the foundation for numerous chromium-based compounds. nih.gov Virtually all materials and compounds based on chromium are prepared from this compound, making it a fundamental starting material for products used in paints, inks, plastics, and textiles. wikipedia.org The compound's high solubility in water is a significant advantage in many industrial applications compared to its potassium counterpart. wikipedia.org

The production of these pigments and the application of dyes often involve the chemical conversion of the dichromate ion into other chromium compounds. For instance, in pigment manufacturing, this compound is reacted with other chemical species to precipitate highly stable, insoluble colored compounds. wikipedia.org In the textile industry, it functions both as an oxidizing agent for the development of certain dye colors and as a mordant to affix dyes to fabrics, enhancing color fastness. changyuancorp.com

Inorganic Pigment Production

This compound is the primary raw material for an entire class of inorganic pigments known as chrome pigments. scribd.comindexcopernicus.com These pigments are valued for their bright colors, stability, and resistance to light and heat, though environmental regulations have impacted the use of some, like those containing lead. wikipedia.orgchangyuancorp.com The manufacturing process typically involves reacting an aqueous solution of this compound with other inorganic salts to precipitate the desired pigment. nih.gov

Chrome Green (Chromium (III) Oxide): One of the most stable green pigments, chromium (III) oxide (Cr₂O₃), is produced from this compound. compoundchem.com The manufacturing process generally involves the reduction of this compound at high temperatures. google.comgoogle.com This is often achieved by calcining a mixture of this compound and a reducing agent, such as sulfur or carbon. scribd.compigmentchemical.com An alternative method involves reacting this compound with an ammonium (B1175870) salt, like ammonium sulfate (B86663), and heating the mixture to temperatures between 800°C and 1100°C. google.comgoogle.com The resulting product is a highly stable pigment used in applications requiring high durability, such as coloring metallurgical products and cement. pigmentchemical.com

Lead Chromate Yellow (Chrome Yellow): Lead (II) chromate (PbCrO₄) is a vibrant yellow pigment historically used in paints. wikipedia.orgcompoundchem.com It is synthesized through a precipitation reaction between this compound and a soluble lead salt, typically lead nitrate or lead acetate (B1210297). nih.govchangyuancorp.compigmentchemical.com By adjusting the reaction conditions and introducing other compounds like sodium hydroxide or aluminum sulfate, a range of colors from light yellow to orange can be produced. changyuancorp.compigmentchemical.com

Zinc Chromate Yellow (Zinc Yellow): Zinc yellow, a pigment with the chemical formula ZnCrO₄, is another important chromate pigment. compoundchem.com It is produced by reacting zinc oxide with a solution containing chromate ions, which are derived from sodium or potassium dichromate. pigmentchemical.com

Molybdate Red: This pigment is also produced using this compound as a key raw material. changyuancorp.comchangyuancorp.com

The following table summarizes key inorganic pigments derived from this compound.

| Pigment Name | Chemical Name | Chemical Formula | Characteristic Color |

| Chrome Green | Chromium (III) Oxide | Cr₂O₃ | Green |

| Chrome Yellow | Lead (II) Chromate | PbCrO₄ | Yellow |

| Zinc Yellow | Zinc Chromate | ZnCrO₄ | Yellow |

| Molybdate Red | Lead Chromate Molybdate | Pb(Cr,S,Mo)O₄ | Red-Orange |

Role in Dye Chemistry

Beyond pigment manufacturing, this compound plays a crucial role in the application and synthesis of various dyes, primarily for the textile industry. changyuancorp.com Its functions are mainly centered on its strong oxidizing properties and its ability to act as a mordant. mfa.org

Oxidizing Agent: In the synthesis and application of certain classes of dyes, this compound serves as a potent oxidizing agent. It is used in the production of aniline (B41778) dyes and as a post-treatment agent for vat dyes. changyuancorp.comchangyuancorp.com In these processes, the oxidation step is critical for developing the final color of the dye on the fabric. changyuancorp.com

Mordant Dyeing: this compound is widely used as a mordant, particularly for dyeing wool and other protein fibers with acid mordant dyes. changyuancorp.comscribd.com A mordant is a substance used to set dyes on fabrics by forming a coordination complex with the dye, which then attaches to the fabric. In this process, the this compound is reduced, typically to a trivalent chromium compound, which then forms an insoluble complex with the dye molecule within the fiber. changyuancorp.com This reaction significantly improves the dye's fastness properties, such as resistance to washing and light. changyuancorp.com

Environmental Chemistry and Geochemical Transformations of Chromium Species Derived from Sodium Dichromate

Chromium Speciation in Environmental Media

Chromium speciation analysis is crucial for assessing environmental contamination because the toxicity and mobility of chromium are highly dependent on its oxidation state. tandfonline.com While Cr(III) is relatively immobile and considered an essential micronutrient for humans, Cr(VI) is highly mobile, toxic, and carcinogenic. nih.govub.ac.id

Analytical Techniques for Distinguishing Chromium(III) and Chromium(VI) Species in Environmental Samples

A variety of analytical methods are employed to differentiate and quantify Cr(III) and Cr(VI) in environmental matrices such as water and soil. These techniques often involve a separation step followed by detection.

Commonly used methods include:

Spectrophotometry: This method often involves the use of a complexing agent, such as 1,5-diphenylcarbazide, which reacts specifically with Cr(VI) to form a colored complex that can be measured by UV-vis absorption. ub.ac.idnih.gov Total chromium can be determined after the oxidation of Cr(III) to Cr(VI). ub.ac.id

Atomic Absorption Spectrometry (AAS): AAS can be used to determine the total chromium concentration. nih.gov For speciation, it is often coupled with a pre-concentration or separation technique, such as solid-phase extraction, that selectively isolates one of the chromium species. nih.govresearchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): These are highly sensitive elemental analysis techniques that provide the total chromium concentration. nih.gov When interfaced with separation techniques like high-performance liquid chromatography (HPLC), they can provide powerful tools for chromium speciation. nih.gov

Surface-Enhanced Raman Scattering (SERS): This technique allows for the differentiation of Cr(VI) and Cr(III) based on their distinct spectral features. nih.gov The SERS signals for each species show different dependencies on pH, with Cr(VI) being most prominent at a pH of 10 and Cr(III) at a pH of 5.5. nih.gov

Solid-Phase Extraction (SPE): This technique is used for the selective separation and preconcentration of chromium species from water samples. nih.gov For instance, a sorbent like silica (B1680970) gel modified with niobium(V) oxide can selectively adsorb Cr(III) in the pH range of 6-9, allowing for its separation from Cr(VI). nih.gov

The following table summarizes some of the analytical techniques used for chromium speciation.

| Analytical Technique | Principle | Method Detection Limit (MDL) / Limit of Detection (LOD) | Sample Matrix | Reference |

| Spectrophotometry with 1,5-diphenylcarbazide | Colorimetric detection of Cr(VI) complex. | 0.1 mg/L | Water | nih.gov |

| Atomic Adsorption Spectrometry (AAS) | Measures total chromium by atomic absorption. | 0.02 µg/L | Water | nih.gov |

| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Measures total chromium by atomic emission. | 4 µg/L | Water | nih.gov |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Measures total chromium by mass. | 0.08 µg/L | Water | nih.gov |

| Solid-Phase Extraction with FAAS | Selective preconcentration of Cr(III) on a solid sorbent followed by Flame Atomic Absorption Spectrometry. | 0.34 µg/L for Cr(III) | Water | nih.gov |

| Surface-Enhanced Raman Scattering (SERS) | Differentiates Cr(VI) and Cr(III) based on distinct Raman spectral features. | < 0.1 mg/L for Cr(VI) | Water | nih.gov |

Interconversion Dynamics between Cr(III) and Cr(VI) in Soil and Aquatic Systems

The transformation between Cr(III) and Cr(VI) is a dynamic process in both soil and aquatic environments, influenced by various chemical and biological factors. capes.gov.brgfredlee.com The oxidation of Cr(III) to the more toxic Cr(VI) can occur, posing a long-term environmental risk. researchgate.net Conversely, the reduction of Cr(VI) to the less mobile Cr(III) is a key process in the natural attenuation and remediation of chromium-contaminated sites. acs.org

In soils, the oxidation of Cr(III) can be facilitated by the presence of manganese oxides. capes.gov.brnih.gov Even Cr(III) that has been immobilized through remediation can potentially be re-oxidized to Cr(VI) under certain environmental conditions. researchgate.net The reduction of Cr(VI) in soil is often driven by organic matter and reducing agents like Fe(II). acs.orgnih.gov

In aquatic systems, the interconversion is also prevalent. gfredlee.com Cr(VI) can be reduced by substances such as Fe(II), dissolved sulfides, and certain organic compounds. gfredlee.comresearchgate.net The oxidation of Cr(III) can occur in the presence of a large excess of manganese dioxide (MnO2) and slowly by dissolved oxygen. gfredlee.comresearchgate.net

Influence of Environmental Physicochemical Factors (e.g., pH, Redox Potential) on Chromium Speciation

The speciation of chromium in the environment is significantly governed by physicochemical parameters, most notably pH and redox potential (Eh). nih.govnih.gov

pH: The pH of the soil or water affects not only the chemical form of chromium but also its solubility and interaction with other environmental components. nih.govresearchgate.net In acidic conditions (pH < 6.5), Cr(VI) predominantly exists as the hydrogen chromate (B82759) ion (HCrO₄⁻) and dichromate (Cr₂O₇²⁻), while at a pH above 6.5, the chromate ion (CrO₄²⁻) is the dominant form. nih.govresearchgate.net Cr(III) has very low stability at a pH of around 5.5 and tends to precipitate as chromium hydroxide (B78521) [Cr(OH)₃] at higher pH values, making it much less mobile in most soils. nih.govresearchgate.net A decrease in soil pH can lead to the mobilization of Cr(III). nih.gov The adsorption of Cr(VI) by soil minerals also tends to decrease with increasing pH. nih.gov

Redox Potential (Eh): The redox potential of the environment determines the relative stability of Cr(III) and Cr(VI). nih.gov In oxygen-rich, oxidizing environments with a high Eh, Cr(VI) is the more stable species. nih.gov Conversely, in reducing environments with a low Eh, Cr(III) is the favored form. nih.gov The presence of reducing agents like Fe(II) and sulfides can significantly lower the redox potential, promoting the reduction of Cr(VI) to Cr(III). nih.gov

The following table illustrates the dominant chromium species under varying pH and redox conditions.

| pH Range | Dominant Cr(VI) Species | Dominant Cr(III) Species | Redox Condition Favoring Cr(VI) | Redox Condition Favoring Cr(III) | Reference |

| < 0.7 | H₂Cr₂O₇ | Cr³⁺(H₂O)₆ | High Eh | Low Eh | researchgate.net |

| 0.7 - 6.5 | HCrO₄⁻, Cr₂O₇²⁻ | Cr(OH)²⁺, Cr(OH)₂⁺ | High Eh | Low Eh | nih.govresearchgate.net |

| > 6.5 | CrO₄²⁻ | Cr(OH)₃ (precipitate) | High Eh | Low Eh | nih.govnih.govresearchgate.net |

Role of Microorganisms in Chromium Speciation Transformations

Microorganisms play a significant role in the biogeochemical cycling of chromium, primarily through the reduction of toxic Cr(VI) to the less harmful Cr(III). tandfonline.comnih.govnih.gov This microbial transformation is a key component of bioremediation strategies for chromium-contaminated environments. tandfonline.comresearchgate.netnih.gov

A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to possess the ability to reduce Cr(VI). tandfonline.comnih.govresearchgate.net This reduction can occur through various mechanisms:

Direct enzymatic reduction: Many bacteria utilize chromate reductases, which can be either soluble enzymes within the cell or membrane-bound, to directly convert Cr(VI) to Cr(III). saudijournals.com This process can occur under both aerobic and anaerobic conditions. saudijournals.com Some bacteria can even use Cr(VI) as a terminal electron acceptor during respiration. researchgate.net

Indirect reduction: Microorganisms can indirectly facilitate Cr(VI) reduction by producing metabolic byproducts, such as hydrogen sulfide, that are strong reducing agents. saudijournals.com They can also alter the local pH and redox potential, creating conditions that favor the chemical reduction of Cr(VI). nih.gov

Several bacterial genera are known for their Cr(VI) reduction capabilities, including Pseudomonas, Bacillus, Arthrobacter, and Klebsiella. nih.govsaudijournals.comresearchgate.net Fungi such as Rhizopus sp. have also been shown to be effective in Cr(VI) bioremediation. tandfonline.com The efficiency of microbial Cr(VI) reduction can be influenced by factors such as pH, temperature, and the presence of other nutrients. nih.govmdpi.com

Environmental Fate and Transport Mechanisms of Chromium Compounds

The movement and ultimate fate of chromium compounds in the environment are controlled by a complex interplay of physical, chemical, and biological processes. Adsorption and complexation with soil and sediment components are particularly important in determining the mobility of chromium.

Adsorption and Complexation with Soil and Sediment Components (e.g., Iron-Manganese Oxides, Organic Matter)